Hexyl isovalerate

Description

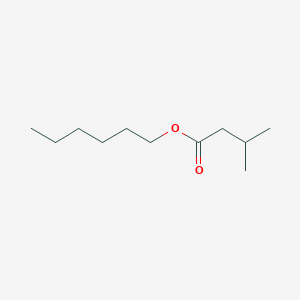

Structure

3D Structure

Properties

IUPAC Name |

hexyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDTPVXLMVLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064921 | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/pungent, fruity odour | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

215.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-13-0 | |

| Record name | Hexyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJ2M7YCY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hexyl Isovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and spectroscopic data of hexyl isovalerate. The information is intended to support research and development activities where this ester may be of interest.

Chemical Properties and Identifiers

This compound, also known as hexyl 3-methylbutanoate, is a fatty acid ester.[1][2] It is recognized for its characteristic fruity aroma and is used as a flavoring and fragrance agent.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | hexyl 3-methylbutanoate[1] |

| Synonyms | Hexyl isopentanoate, n-Hexyl isovalerate, 3-Methylbutyric acid hexyl ester[1][2] |

| CAS Number | 10032-13-0[1] |

| Molecular Formula | C₁₁H₂₂O₂[1] |

| Molecular Weight | 186.29 g/mol [1] |

| InChI Key | RSDDTPVXLMVLQE-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCOC(=O)CC(C)C[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Colorless liquid with a pungent, fruity odor[1][2] |

| Boiling Point | 215 °C at 760 mmHg[1][2] |

| Melting Point | -63.1 °C (estimate)[2] |

| Density | 0.857 g/mL at 25 °C[1] |

| Refractive Index | 1.417 - 1.421 at 20 °C[1] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water[1][2] |

| Flash Point | 87.78 °C (190 °F)[3] |

| Vapor Pressure | 0.158 mmHg at 25 °C (estimate)[2] |

Synthesis of this compound

This compound is typically synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of isovaleric acid (3-methylbutanoic acid) with hexan-1-ol.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound via Fischer esterification.

Detailed Experimental Protocol

This protocol is a representative example of a Fischer esterification for the synthesis of this compound.

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

Hexan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid (1.0 molar equivalent) and hexan-1-ol (1.2 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours.

-

Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the ester.

-

Washing:

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst. Carbon dioxide evolution will be observed.

-

Wash the organic layer with water.

-

Finally, wash the organic layer with a saturated brine solution to remove any remaining water.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent. The solvent can be removed by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure to yield the pure product.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group. C-H stretching bands are observed around 2800-3000 cm⁻¹. |

| ¹H NMR Spectroscopy | The spectrum will show characteristic signals for the hexyl and isovaleryl moieties. Key signals include a triplet around 4.0 ppm for the -OCH₂- protons of the hexyl group and a doublet around 0.9 ppm for the two methyl groups of the isovaleryl group. |

| ¹³C NMR Spectroscopy | The spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically around 173 ppm.[1] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will include characteristic peaks corresponding to the loss of the hexoxy group and other fragments of the alkyl chains.[1] |

Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature available that describes specific signaling pathways or pharmacological activities of this compound relevant to drug development. Its primary documented use is as a flavoring and fragrance agent, and it is generally recognized as safe (GRAS) for this purpose.[4] Further research would be required to investigate any potential biological activities beyond its sensory properties.

Safety Information

This compound is a combustible liquid and may cause skin and eye irritation.[5] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory procedures should be conducted with appropriate safety precautions.

References

Core Physical and Chemical Properties

An In-depth Technical Guide to the Physical Properties of Hexyl Isovalerate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, a fatty acid ester with applications in the flavor and fragrance industry. The information is presented to facilitate easy comparison and replication of experimental findings.

This compound, also known as hexyl 3-methylbutanoate, is a colorless liquid recognized for its pungent, fruity odor.[1] Its chemical and physical properties are crucial for its application and handling.

Table 1: Summary of Quantitative Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₁H₂₂O₂ | - | - |

| Molecular Weight | 186.29 | g/mol | - |

| Boiling Point | 215.0 | °C | @ 760.00 mm Hg |

| Density | 0.852 - 0.859 | g/mL | @ 25.00 °C |

| Refractive Index | 1.417 - 1.421 | - | @ 20.00 °C |

| Flash Point | 87.78 | °C | TCC |

| Vapor Pressure | 0.158 | mmHg | @ 25.00 °C (estimated) |

| Solubility in Water | 12.56 | mg/L | @ 25 °C (estimated) |

| Solubility in Organic Solvents | Soluble | - | Alcohol, most fixed oils |

Data sourced from references[1][2][3][4].

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties. Below are protocols for measuring the key physical constants of liquid esters like this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes and provides a precise boiling point range.

Materials:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or Thiele tube)

-

Sample of this compound

Procedure:

-

A small volume of this compound is placed into the test tube.[5][6]

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end upwards.[5][6][7]

-

The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

-

The assembly is heated gently in an oil bath.[8]

-

As the temperature rises, a stream of bubbles will be observed emerging from the capillary tube. Heating should continue until a steady stream of bubbles is seen.[5]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[5][6][7]

Determination of Density using a Digital Density Meter (ASTM D4052)

This standard test method provides a rapid and accurate means of determining the density of liquids.

Apparatus:

-

Digital Density Meter

-

Syringe or automated sampler for sample injection

-

Thermostatically controlled bath (if not integral to the meter)

Procedure:

-

Calibration: The instrument is calibrated with dry air and a standard of known density, typically pure water.

-

Sample Introduction: A small volume (approximately 0.7 mL) of this compound is introduced into the oscillating U-tube of the density meter.[9] Care must be taken to avoid the introduction of air bubbles.

-

Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency change is used to calculate the density of the liquid.

-

Temperature Control: The measurement is performed at a constant, specified temperature, typically 25 °C.

-

Data Recording: The density is reported in g/mL or kg/m ³ at the specified temperature.[9][10]

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light bends as it passes through a substance and is a valuable indicator of purity.

Apparatus:

-

Abbe Refractometer

-

Light source (typically a sodium lamp or a white light source with a compensator)

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.[3]

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.[4]

-

Prism Closure: The prisms are closed to spread the liquid into a thin film.

-

Measurement: While looking through the eyepiece, the control knob is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs.[1]

-

Dispersion Correction: If a colored band is visible, the compensator is adjusted to produce a sharp, achromatic boundary.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

Caption: Workflow for Boiling Point Determination.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. en.eeworld.com.cn [en.eeworld.com.cn]

- 4. hinotek.com [hinotek.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. store.astm.org [store.astm.org]

Hexyl 3-Methylbutanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hexyl 3-methylbutanoate, a fatty acid ester. The information presented herein encompasses its chemical identity, physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for professionals in research and development.

Chemical Identification

Hexyl 3-methylbutanoate, also known as hexyl isovalerate, is an organic compound classified as a fatty acid ester.[1] It is a hydrophobic molecule with practical insolubility in water.[1] The compound is identified by several names and registry numbers, crucial for accurate documentation and research.

| Identifier | Value |

| IUPAC Name | hexyl 3-methylbutanoate[1][2] |

| Synonyms | This compound, Hexyl isopentanoate, 3-Methylbutanoic acid hexyl ester, n-Hexyl iso-valerate[2][3] |

| CAS Registry Number | 10032-13-0[3] |

| Chemical Formula | C₁₁H₂₂O₂[1][3] |

| SMILES | CCCCCCOC(=O)CC(C)C[1][2] |

| InChI | InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3[1][2] |

| InChIKey | RSDDTPVXLMVLQE-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of Hexyl 3-methylbutanoate are summarized below. These characteristics are fundamental for its application in various experimental and industrial settings.

| Property | Value |

| Molecular Weight | 186.29 g/mol [3][4] |

| Appearance | Colorless to pale yellow clear liquid[5] |

| Boiling Point | 215 °C at 760 mmHg[5][6][7] |

| Melting Point | -63.1 °C (estimate)[7] |

| Density | 0.857 g/mL[6] |

| Refractive Index | 1.41700 to 1.42100 @ 20.00 °C[5] |

| Flash Point | 190.00 °F (87.78 °C)[5] |

| Water Solubility | 12.56 mg/L @ 25 °C (estimated)[7] |

| XLogP3 | 3.7[2][4] |

Synthesis

Experimental Protocol: Esterification

Hexyl 3-methylbutanoate is typically synthesized via the esterification of n-hexanol with 3-methylbutanoic acid (isovaleric acid).

Methodology: A common method for this synthesis is the Fischer esterification.

-

Reactants: Equimolar amounts of 3-methylbutanoic acid and n-hexanol are combined.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated under reflux to drive the reaction towards completion. To further favor the formation of the ester, the water produced during the reaction is continuously removed using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete, the mixture is cooled and washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and finally with brine.

-

Purification: The crude ester is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and then purified by fractional distillation under reduced pressure to yield the final product.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of Hexyl 3-methylbutanoate.

| Spectrum Type | Data Highlights |

| ¹H NMR | (90 MHz, CDCl₃) Shifts [ppm]: 0.83-0.99 (m, 9H, CH₃ groups), 1.29-1.69 (m, 8H, CH₂ groups of hexyl chain), 2.08-2.24 (m, 3H, CH and CH₂ adjacent to carbonyl), 3.99-4.14 (t, 2H, OCH₂ of hexyl group)[2] |

| ¹³C NMR | (25.16 MHz, CDCl₃) Shifts [ppm]: 14.00, 22.44, 22.62, 25.72, 25.80, 28.77, 31.54, 43.59, 64.30, 173.12 (C=O)[2] |

| Mass Spectrum (EI) | Data available through the NIST Chemistry WebBook[3] |

| IR Spectrum | Data available, typically showing a strong C=O stretch for the ester group around 1730-1750 cm⁻¹[2] |

Biological Activity and Applications

Hexyl 3-methylbutanoate is primarily utilized as a flavor and fragrance agent.[5][7] It is known for its fruity and green odor, often described as reminiscent of apples or strawberries.[1] In terms of biological disposition, it is classified within the lipid and lipid-like molecules superclass.[1]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Hexyl 3-methylbutanoate and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2] Currently, there is limited publicly available data regarding its specific roles in signaling pathways or its potential for drug development applications. The compound has been identified in plants such as Eucalyptus nitens and Bupleurum fruticosum.[2]

Safety and Handling

Safety information is critical for handling this compound in a laboratory or industrial setting.

| Hazard Class | Rating and Description |

| GHS-US | Warning: H227 - Combustible liquid[8] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/eye protection. P370+P378: In case of fire, use appropriate media. P403+P235: Store in a well-ventilated place. Keep cool.[8] |

| NFPA Health Hazard | 0 - Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials[8] |

| NFPA Fire Hazard | 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur[8] |

| NFPA Reactivity | 0 - Material that in themselves are normally stable, even under fire conditions[8] |

Visualizations

The following diagram illustrates the logical relationship between the structural identification, key properties, and primary application of Hexyl 3-methylbutanoate.

Caption: Logical workflow from structure to application for Hexyl 3-methylbutanoate.

References

- 1. Human Metabolome Database: Showing metabocard for Hexyl 3-methylbutanoate (HMDB0032044) [hmdb.ca]

- 2. This compound | C11H22O2 | CID 61455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanoic acid, 3-methyl-, hexyl ester [webbook.nist.gov]

- 4. 3-Methyl-hexyl butanoate | C11H22O2 | CID 132279361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 10032-13-0 [thegoodscentscompany.com]

- 6. hexyl 3-methylbutanoate [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. synerzine.com [synerzine.com]

An In-depth Technical Guide to Hexyl Isovalerate (CAS No. 10032-13-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is a fatty acid ester recognized for its characteristic sweet, fruity aroma reminiscent of apples and pears.[1][2] While extensively utilized in the flavor and fragrance industries, its structural classification as a short-chain fatty acid (SCFA) ester suggests potential, though largely unexplored, biological activities relevant to pharmaceutical and life science research. This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and safety profile, alongside a discussion of the potential biological significance derived from its SCFA moiety.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is practically insoluble in water but soluble in ethanol and other organic solvents.[3] It is classified as a combustible liquid.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 10032-13-0 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [3] |

| Molecular Weight | 186.29 g/mol | [3][4] |

| IUPAC Name | hexyl 3-methylbutanoate | [7] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, apple- and banana-like | [3] |

| Boiling Point | 215 °C | [3][4] |

| Flash Point | 87.8 - 88 °C (190 °F) | [3][8] |

| Density | ~0.857 g/mL at 25 °C | [9] |

| Specific Gravity | 0.852 - 0.859 @ 25 °C | [8] |

| Refractive Index | 1.417 - 1.421 @ 20 °C | [8] |

| Water Solubility | Practically insoluble | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer-Speier esterification of isovaleric acid (3-methylbutanoic acid) with 1-hexanol, using a strong acid catalyst such as sulfuric acid.[1][10] The reaction is heated under reflux to drive the equilibrium towards the product.[10]

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard Fischer esterification methodologies.[11][12]

Materials:

-

1-Hexanol (1.0 equiv.)

-

Isovaleric acid (1.2 equiv.)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 equiv.)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene or other suitable solvent for azeotropic removal of water (optional)

-

Glassware: Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-hexanol and isovaleric acid.

-

Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture. The flask may become warm.

-

Reflux: Attach a reflux condenser with a water supply (in at the bottom, out at the top) and heat the mixture to a gentle reflux using a heating mantle.[12] The reaction is typically refluxed for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Quenching and Extraction: Transfer the cooled mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate if necessary. Wash the organic layer sequentially with:

-

Deionized water to remove the bulk of the acid and excess alcohol.

-

Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted isovaleric acid. Vent the funnel frequently to release CO₂ pressure.[4][13]

-

Saturated brine solution to remove residual water from the organic phase.[13]

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄).[13] Swirl and let it stand for 10-15 minutes.

-

Isolation: Filter the drying agent from the organic solution. Remove the solvent using a rotary evaporator.

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure this compound. Collect the fraction that distills at the correct boiling point.[4]

Caption: Post-synthesis workup and purification workflow for this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic methods.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ ~4.06 ppm (t, 2H, -O-CH₂ -), δ ~2.18 ppm (d, 2H, -CH₂ -C(O)-), δ ~0.92 ppm (d, 6H, -CH(CH₃ )₂) and (t, 3H, hexyl -CH₃ ) | [7] |

| ¹³C NMR (CDCl₃) | δ ~173.1 ppm (C =O), δ ~64.3 ppm (-O-C H₂-), δ ~43.6 ppm (-C H₂-C(O)-), δ ~25.7 ppm (-C H(CH₃)₂), δ ~22.4 ppm (-CH(C H₃)₂) | [7] |

| IR Spectroscopy | Strong C=O stretch at ~1735 cm⁻¹, C-O stretch at ~1170 cm⁻¹ | [7] |

| Mass Spec. (EI) | Key Fragments (m/z): 85 (base peak, [C₄H₅O₂]⁺), 103, 57, 43 | [7] |

Potential Biological Activity and Relevance

While this compound itself has not been extensively studied for biological activity, its constituent parts—isovaleric acid and hexanol—belong to classes of molecules with known biological roles. Isovaleric acid is a branched short-chain fatty acid (SCFA). SCFAs, primarily produced by gut microbiota, are increasingly recognized as critical signaling molecules in host physiology.[3]

Potential areas of interest for researchers include:

-

Metabolic Regulation: SCFAs can influence glucose homeostasis and lipid metabolism. They have been shown to improve insulin sensitivity and regulate fat metabolism by increasing fat burning and decreasing fat storage.[4][8]

-

Immune Modulation: SCFAs can modulate immune responses by enhancing cytokine production and promoting the differentiation of regulatory T cells (Tregs).[3] They may alleviate intestinal inflammation by activating G-protein coupled receptors (GPRs) like GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[3][4]

-

Gut-Brain Axis: As metabolites that can cross into circulation, SCFAs are implicated in the communication between the gut microbiome and the central nervous system.

The ester linkage in this compound would likely be hydrolyzed by esterase enzymes in vivo, releasing isovaleric acid and 1-hexanol. This suggests that this compound could serve as a pro-drug or delivery vehicle for these components, potentially offering altered pharmacokinetic profiles compared to direct administration of the acid or alcohol. Further research is required to validate these hypotheses.

Caption: Potential biological signaling pathways for SCFA esters after in vivo hydrolysis.

Toxicology and Safety Data

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling this chemical.[3][5]

| Safety Data | Value | Source(s) |

| GHS Classification | Flammable Liquid (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A) | [4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

| LD₅₀ Oral (Rat) | >5,000 mg/kg | [4] |

| LD₅₀ Dermal (Rabbit) | >5,000 mg/kg | [4] |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. Keep away from heat and open flames. | [3][6] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [3][6] |

Conclusion

This compound is a well-characterized ester with established applications in the flavor and fragrance sector. For researchers in drug development and the life sciences, its significance may lie in its identity as a short-chain fatty acid ester. The known biological activities of SCFAs in metabolism and immunomodulation present a rationale for investigating this compound and similar esters as potential therapeutic agents or research tools. This guide provides the foundational chemical, synthetic, and safety data necessary to support such investigations.

References

- 1. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 2. researchgate.net [researchgate.net]

- 3. mcguckinscience.weebly.com [mcguckinscience.weebly.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. uakron.edu [uakron.edu]

- 6. flinnsci.com [flinnsci.com]

- 7. scribd.com [scribd.com]

- 8. Exp.6 Synthesis of Fruity Esters: Guideline | Chegg.com [chegg.com]

- 9. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 13. benchchem.com [benchchem.com]

The Occurrence of Hexyl Isovalerate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of hexyl isovalerate, a volatile ester recognized for its sweet, fruity, and apple-like aroma, in various fruits. This document summarizes quantitative data, details common experimental protocols for its analysis, and provides visual representations of its biosynthetic pathway and analytical workflow.

Quantitative Occurrence of this compound in Fruits

This compound is a significant contributor to the characteristic aroma of several fruits. Its concentration can vary widely depending on the fruit variety, maturity stage, and storage conditions. The following table summarizes the quantitative data on this compound concentrations found in different fruits, as reported in scientific literature.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Apple (Malus domestica) | Ruixue | Present, predominant at 180 DAFB (15.66% of total volatiles) | HS-SPME-GC-MS | [1] |

| Apple (Malus domestica) | Fuji | Present | HS-SPME-GC-MS | [1] |

| Banana (Musa sapientum) | Reconstituted Juice | Not specified, but present | GC-MS | [2] |

DAFB: Days After Full Bloom HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry

Experimental Protocols

The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its sensitivity, selectivity, and solvent-free nature.[3][4][5][6]

Sample Preparation

-

Fruit Homogenization: A representative sample of the fruit tissue (e.g., 1-5 grams of pulp) is homogenized to a puree. For some applications, peel and pulp may be analyzed separately.

-

Internal Standard Addition: A known concentration of an internal standard (e.g., 3-hexanone or cyclohexanone) is added to the homogenized sample for accurate quantification.[7][8]

-

Matrix Modification: A saturated solution of sodium chloride (NaCl) is often added to the sample vial.[7] This increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace by decreasing their solubility in the aqueous phase.

-

Vial Sealing: The mixture is placed in a headspace vial (typically 10-20 mL) and hermetically sealed with a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A SPME fiber with a suitable coating is chosen based on the polarity and volatility of the target analytes. For broad analysis of fruit volatiles, a bipolar fiber such as 50/30 µm DVB/CAR/PDMS is often effective.[9]

-

Incubation and Extraction: The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[7] The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed.

-

Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms, HP-5) based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to increase gradually to achieve optimal separation.

-

Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound by comparison with spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Visualizations

Biosynthetic Pathway of Hexyl Esters in Fruits

The biosynthesis of hexyl esters, including this compound, in fruits is primarily derived from the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors.[10][11][12] The pathway involves a series of enzymatic reactions leading to the formation of alcohols and acyl-CoAs, which are then esterified.

Caption: Simplified biosynthetic pathway of this compound in fruits.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound in fruit samples using HS-SPME-GC-MS.

Caption: Workflow for the analysis of this compound in fruits.

References

- 1. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Solid phase micro-extraction GC-MS analysis of natural volatile components in melon and rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique [mdpi.com]

- 5. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry [frontiersin.org]

- 8. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Changes in the VOC of Fruits at Different Refrigeration Stages of ‘Ruixue’ and the Participation of Carboxylesterase MdCXE20 in the Catabolism of Volatile Esters | MDPI [mdpi.com]

The Olfactory Signature of Hexyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexyl isovalerate, a key ester in the flavor and fragrance industry, presents a complex and nuanced olfactory profile. This technical guide provides an in-depth analysis of its scent and flavor characteristics, supported by quantitative data, detailed experimental methodologies, and visual representations of its synthesis and analysis.

Odor and Flavor Profile

This compound is predominantly characterized by a sweet, fruity, and green aroma.[1][2] Its scent is most frequently compared to that of apples, particularly green or unripe apples, with distinct notes of apple skin.[3][4][5][6] Secondary olfactory notes include strawberry, pear, and general tropical fruit undertones.[1][3][7][8] Some sources also describe a waxy or pungent quality to the aroma.[3][9] This combination of scents contributes to a perception of natural and crisp fruitiness.[3]

The flavor profile of this compound mirrors its aroma, being described as green, fruity, and apple-like, with nuances of ripe, waxy pear.[1][4][8] It is utilized in the food industry to impart apple and tropical flavors to a variety of products, including beverages, candies, and baked goods.[7]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, providing a comparative overview of its physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3][10] |

| Boiling Point | 215 °C | [1][10][11] |

| Flash Point | 84 - 88 °C (190 °F) | [1][10][12] |

| Specific Gravity | 0.852 - 0.859 g/mL @ 25°C | [10][12] |

| Refractive Index | 1.417 - 1.421 @ 20°C | [10][12] |

| Vapor Pressure | 0.158 mmHg @ 25 °C (est.) | [3][11] |

| Water Solubility | 12.56 mg/L @ 25 °C (est.) | [3][11] |

| Odor Threshold | No data available | [8] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is synthesized through the Fischer esterification of n-hexanol and isovaleric acid, catalyzed by an acid.

Materials:

-

n-Hexanol

-

Isovaleric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of n-hexanol and isovaleric acid.

-

Add toluene to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure.

Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Equipment:

-

Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent).

-

Trained sensory panelists.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., ethanol).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

-

Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the chemical composition of the sample.

-

Olfactory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the odor description and intensity for each eluting compound at specific retention times.

-

Data Analysis: The data from the FID and the olfactometry port are correlated to identify which chromatographic peaks correspond to specific aroma characteristics.

Visualizations

Synthesis Pathway of this compound

References

- 1. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 10032-13-0 [thegoodscentscompany.com]

- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review [mdpi.com]

- 6. fraterworks.com [fraterworks.com]

- 7. (Z)-3-hexen-1-yl isovalerate, 35154-45-1 [thegoodscentscompany.com]

- 8. synerzine.com [synerzine.com]

- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 10. gentechscientific.com [gentechscientific.com]

- 11. echemi.com [echemi.com]

- 12. pac.gr [pac.gr]

An In-depth Technical Guide to the Taste Threshold of Hexyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the taste threshold of hexyl isovalerate, a key flavor and fragrance compound. The document details its sensory properties, quantitative taste threshold data, the standard experimental protocol for threshold determination, and potential biochemical signaling pathways involved in its perception.

Introduction to this compound

This compound (CAS No. 10032-13-0), also known as hexyl 3-methylbutanoate, is an ester recognized for its characteristic fruity aroma and taste. Its sensory profile is often described with notes of green apple, pear, and sweet, unripe fruit.[1] As a flavoring agent, it is utilized in a variety of food and beverage products to impart these fruity notes. Understanding its taste threshold is critical for formulation, quality control, and in the context of drug development, for masking undesirable tastes of active pharmaceutical ingredients (APIs).

Quantitative Taste Threshold Data

The taste threshold of a compound is the minimum concentration at which it can be detected by a human sensory panel. This value is crucial for determining the impact of a flavor compound in a given matrix. The available quantitative data for the taste threshold of this compound is summarized below.

| Compound Name | Synonym(s) | FEMA No. | CAS No. | Taste Threshold (in water) | Reference |

| This compound | Hexyl 3-methylbutanoate | 3500 | 10032-13-0 | 22 ppb (parts per billion) | Furia, T. E., & Bellanca, N. (1975) via ResearchGate[2] |

Note: The referenced data refers to "Hexyl methylbutanoate; Hexyl 2-methylbutanoate," which are synonyms for this compound.

Experimental Protocol for Taste Threshold Determination

The determination of taste thresholds is conducted using standardized sensory evaluation methods. The most widely accepted protocol is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[3][4][5][6]

3.1. Principle

This method involves presenting a sensory panel with a series of samples, each containing an increasing concentration of the substance being tested (in this case, this compound). At each concentration level, panelists are given a set of three samples (a triad), where one contains the tastant and the other two are blanks (the matrix, e.g., purified water). Panelists are forced to choose the sample they believe is different, even if they have to guess. The individual threshold is the concentration at which a panelist makes a correct identification and continues to do so at higher concentrations. The group threshold is then calculated from the individual thresholds.[7]

3.2. Materials and Apparatus

-

This compound: High purity grade (≥99%).

-

Matrix: Deionized, distilled, or otherwise purified, taste-free water.

-

Glassware: Borosilicate glass, rendered odor- and taste-free by appropriate cleaning and rinsing.

-

Pipettes and Graduated Cylinders: Calibrated for accurate dilution.

-

Sample Cups: Opaque or colored glass to prevent visual bias.

3.3. Procedure

-

Panelist Selection and Training:

-

Select a panel of at least 10-20 individuals.

-

Screen panelists for their ability to detect the primary tastes (sweet, sour, salty, bitter) and their general sensory acuity.

-

Train panelists on the forced-choice methodology and familiarize them with the taste of this compound.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen matrix. Due to its low water solubility, a co-solvent such as ethanol may be used for the initial stock, with subsequent dilutions in water ensuring the co-solvent concentration is below its own taste threshold.

-

Create a series of dilutions from the stock solution. The concentrations should be in ascending order, typically with a geometric progression (e.g., concentrations doubling or tripling at each step). The range should span from well below the expected threshold to a concentration that is easily detectable by most panelists.

-

-

Sensory Evaluation:

-

For each concentration step, present each panelist with a triad of samples. Two samples are blanks (matrix only), and one contains the this compound dilution.

-

The order of presentation of the spiked sample within the triad should be randomized for each panelist and each concentration level.

-

Instruct panelists to taste each sample and identify the one that is different from the other two.

-

Provide panelists with purified water for rinsing their mouths between triads.

-

The evaluation proceeds from the lowest concentration to the highest.

-

3.4. Data Analysis

-

An individual's threshold is typically defined as the geometric mean of the last concentration at which they made an incorrect identification and the first concentration at which they made a correct identification and all subsequent higher concentrations correctly.

-

The group's best-estimate threshold is calculated as the geometric mean of the individual panelists' thresholds.

Visualizations: Workflow and Signaling Pathway

4.1. Experimental Workflow for Taste Threshold Determination

The following diagram illustrates the key steps in determining the taste threshold of this compound according to the ASTM E679 protocol.

Caption: Experimental Workflow for Taste Threshold Determination

4.2. Postulated Signaling Pathway for Ester Taste Perception

The precise signaling pathway for the taste perception of fruity esters like this compound has not been fully elucidated. However, it is hypothesized to follow a similar mechanism to other tastants that are perceived via G-protein coupled receptors (GPCRs), such as sweet and umami compounds.[8][9][10] The following diagram presents a generalized model for this potential pathway.

Caption: Postulated Signaling Pathway for Ester Taste Perception

This proposed mechanism involves the binding of this compound to a specific GPCR on the surface of a taste receptor cell. This activates a G-protein, such as gustducin, which in turn stimulates phospholipase C (PLC). PLC generates inositol triphosphate (IP3), leading to the release of calcium from intracellular stores. The rise in intracellular calcium activates the TRPM5 ion channel, causing depolarization of the cell and subsequent release of ATP, which acts as a neurotransmitter to signal the afferent nerve fibers, ultimately leading to the perception of taste in the brain.[9][10] Further research is required to identify the specific receptor(s) for this compound and confirm this pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. ASTM E679-04 - Scentroid [scentroid.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. fivesenses.com [fivesenses.com]

- 8. Taste - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. New insights into peripheral taste signaling pathways [morressier.com]

- 10. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Hexyl Isovalerate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isovalerate, a fatty acid ester recognized for its characteristic fruity aroma, finds applications in the flavor, fragrance, and cosmetic industries. A thorough understanding of its solubility in a diverse range of solvents is critical for formulation development, purification processes, and quality control. This technical guide provides a comprehensive overview of the solubility of this compound, presenting both qualitative and estimated quantitative data. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible results for research and development applications.

Introduction

This compound (also known as hexyl 3-methylbutanoate) is an organic compound with the chemical formula C11H22O2. Structurally, it is the ester formed from hexanol and isovaleric acid. Its relatively long alkyl chain imparts a predominantly non-polar character, which largely dictates its solubility behavior. The principle of "like dissolves like" is fundamental to understanding its miscibility with different solvents. This guide aims to provide a foundational understanding of these interactions and a practical framework for their experimental determination.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound across a wide array of solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and established principles of ester solubility, a representative profile can be presented. This compound is generally described as soluble in alcohols and most fixed oils, and practically insoluble in water.[1][2][3] An estimated water solubility is approximately 12.56 mg/L at 25 °C.[4]

The following table summarizes the expected solubility of this compound in various common laboratory solvents. This data is largely qualitative and predictive, based on the solubility of analogous long-chain esters.

Table 1: Representative Solubility of this compound in Different Solvents

| Solvent Class | Solvent | Polarity | Expected Solubility |

| Polar Protic | Water | High | Insoluble / Very Sparingly Soluble |

| Methanol | High | Sparingly Soluble to Soluble | |

| Ethanol | High | Soluble | |

| Polar Aprotic | Acetone | Medium | Soluble |

| Acetonitrile | Medium | Soluble | |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | |

| Non-Polar | Hexane | Low | Freely Soluble |

| Toluene | Low | Freely Soluble | |

| Diethyl Ether | Low | Freely Soluble | |

| Chloroform | Low | Freely Soluble | |

| Oils | Fixed Oils (e.g., Mineral Oil) | Low | Soluble |

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Principle

An excess amount of this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach equilibrium, creating a saturated solution with undissolved solute. After equilibration, the undissolved solute is separated by centrifugation and/or filtration. The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Analytical balance

Experimental Workflow

The logical workflow for the experimental determination of this compound solubility is depicted in the following diagram.

Caption: Workflow for Solubility Determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visible excess of the liquid ester should be present at the bottom of the vial.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with temperature control (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for initial settling of the undissolved ester.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved this compound.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.22 µm chemically inert syringe filter into a clean vial for analysis. This step is crucial to remove any remaining undissolved micro-droplets.

-

-

Quantification by HPLC:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

HPLC Analysis: Analyze the prepared standards and the filtered sample solutions by HPLC. Since this compound lacks a strong UV chromophore, a Refractive Index (RI) detector is often suitable.

-

Example HPLC Conditions (Isocratic):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: Refractive Index (RI)

-

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

Conclusion

While specific quantitative solubility data for this compound remains sparse in the public domain, its solubility profile can be reliably predicted based on its chemical properties and the behavior of similar long-chain esters. It exhibits good solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water. For applications requiring precise solubility values, the detailed shake-flask method coupled with HPLC analysis provided in this guide offers a robust and accurate approach. This information is invaluable for scientists and professionals in the pharmaceutical and chemical industries for formulation design, process optimization, and ensuring product quality.

References

An In-depth Technical Guide to Hexyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl isovalerate is an organic ester recognized for its characteristic sweet, fruity aroma, often likened to green apple, unripe fruit, and strawberry.[1][2] This comprehensive technical guide provides an in-depth overview of its chemical identity, properties, synthesis, analysis, and applications, with a focus on information relevant to research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

| Identifier Type | Name/Value |

| IUPAC Name | hexyl 3-methylbutanoate[3] |

| Synonyms | Hexyl isopentanoate, Butanoic acid, 3-methyl-, hexyl ester, n-Hexyl isopentanoate, Isovaleric acid, hexyl ester, Hexyl isovaleriate, Hexyl isovalerianate, Hexyl 3-methyl butanoate, n-Hexyl iso-valerate, 3-Methylbutyric acid hexyl ester, Hexyl 3-methylbutyrate, 3-Methylbutanoic acid hexyl ester[3][4] |

| CAS Number | 10032-13-0[3] |

| EC Number | 233-105-7[2] |

| FEMA Number | 3500[3] |

| UNII | 5FJ2M7YCY6[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analysis.

| Property | Value |

| Molecular Formula | C11H22O2[3] |

| Molecular Weight | 186.29 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[5][6] |

| Odor | Sweet, fruity, green apple, unripe fruit, strawberry[1][2] |

| Boiling Point | 215 °C[4][7] |

| Flash Point | 87.78 °C (190 °F)[5] |

| Specific Gravity | 0.852 - 0.859 @ 25 °C[5] |

| Refractive Index | 1.417 - 1.421 @ 20 °C[5] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water[7] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of isovaleric acid with hexanol. Two common methods are Fischer esterification and enzymatic synthesis.

This classic acid-catalyzed esterification reaction is a common method for producing esters.

Reaction:

Isovaleric Acid + Hexanol ⇌ this compound + Water

Materials:

-

Isovaleric acid (1.0 mol)

-

n-Hexanol (1.2 mol)

-

Concentrated sulfuric acid (0.05 mol) as a catalyst[8]

-

Toluene (as a solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine isovaleric acid, n-hexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Slowly add concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.[9]

Enzymatic synthesis offers a greener alternative, often proceeding under milder conditions with high specificity.[10]

Materials:

-

Isovaleric acid (1.0 mol)

-

n-Hexanol (1.0 mol)

-

Immobilized lipase (e.g., Novozym 435)[11]

-

Solvent (e.g., n-heptane or solvent-free)

-

Molecular sieves (to remove water)

Procedure:

-

In a temperature-controlled shaker flask, combine isovaleric acid, n-hexanol, and the chosen solvent (if any).

-

Add the immobilized lipase and molecular sieves to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation.

-

Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

-

Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Remove the solvent (if used) under reduced pressure.

-

The resulting this compound can be further purified by vacuum distillation if required.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column: A non-polar column such as a DB-5ms or HP-5MS is suitable.[12]

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes[12]

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent such as hexane or dichloromethane before injection.

NMR spectroscopy is used to confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent, such as chloroform-d (CDCl3), containing tetramethylsilane (TMS) as an internal standard.[3]

Expected Chemical Shifts (in CDCl3):

-

¹H NMR: Resonances corresponding to the hexyl and isovalerate moieties are expected. Key signals include a triplet around 4.0 ppm for the -OCH2- group of the hexyl chain and signals in the upfield region for the various methyl and methylene groups.[3]

-

¹³C NMR: Characteristic signals include a peak around 173 ppm for the carbonyl carbon of the ester and a peak around 64 ppm for the -OCH2- carbon. Other aliphatic carbons will appear in the upfield region.[3]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for Quality Control

References

- 1. chemos.de [chemos.de]

- 2. prod.adv-bio.com [prod.adv-bio.com]

- 3. This compound | C11H22O2 | CID 61455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound, 10032-13-0 [thegoodscentscompany.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. This compound | 10632-13-0 [chemicalbook.com]

- 8. Khan Academy [khanacademy.org]

- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 10. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. This compound [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Isovalerate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isovalerate, a significant flavor and fragrance compound with a characteristic fruity and sweet aroma, finds extensive application in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often involves harsh reaction conditions and the use of environmentally hazardous catalysts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and sustainable alternative, characterized by high specificity, mild reaction conditions, and a reduction in by-products. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound, focusing on reaction optimization, experimental procedures, and product analysis. The methodologies described herein are compiled from established protocols for similar short-chain ester syntheses and are intended to serve as a comprehensive guide for researchers.

Introduction

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. Their ability to function in non-aqueous media makes them ideal catalysts for the synthesis of various esters. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling enzyme reuse and continuous process operation. This protocol will focus on the direct esterification of hexanol and isovaleric acid using a commercially available immobilized lipase.

Experimental Protocols

Materials and Reagents

-

Enzyme: Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme IM) or Candida antarctica Lipase B (e.g., Novozym 435)

-

Substrates:

-

Hexanol (≥98% purity)

-

Isovaleric acid (≥99% purity)

-

-

Solvent: n-Hexane (anhydrous, ≥99% purity)

-

Molecular Sieves: 3 Å (activated)

-

Titration Reagents:

-

Ethanol (95%)

-

Phenolphthalein indicator

-

0.1 M Sodium hydroxide (NaOH) solution

-

-

Gas Chromatography (GC) Standards:

-

This compound (≥98% purity)

-

Hexanol (≥98% purity)

-

Isovaleric acid (≥99% purity)

-

General Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Protocol for Enzymatic Synthesis of this compound

-

Reaction Setup:

-

In a 50 mL screw-capped conical flask, add 10 mL of n-hexane.

-

Add isovaleric acid and hexanol to the flask. The molar ratio of the substrates can be varied for optimization (see Table 1). A typical starting point is a 1:1 molar ratio.

-

Add the desired amount of immobilized lipase (e.g., 10% w/w of total substrates).

-

To control the water content, which can affect the reaction equilibrium, add 1 g of activated 3 Å molecular sieves.

-

-

Reaction Conditions:

-

Monitoring the Reaction:

-

Periodically, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

The progress of the esterification can be monitored by determining the consumption of isovaleric acid via titration.

-

Titration Protocol:

-

Dilute the aliquot with 10 mL of 95% ethanol.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with a standardized 0.1 M NaOH solution until a persistent pink color is observed.

-

The conversion percentage is calculated using the following formula: Conversion (%) = [(Acid_initial - Acid_final) / Acid_initial] x 100

-

-

Alternatively, the formation of this compound can be quantified using Gas Chromatography (GC).

-

-

Product Recovery:

-

Upon completion of the reaction, separate the immobilized lipase from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.

-

The solvent (n-hexane) can be removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Gas Chromatography (GC) Analysis Protocol

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent).

-

Injector Temperature: 250°C.

-

Detector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 5°C/min to 170°C.

-

Hold at 170°C for 2 minutes.[3]

-

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

Sample Preparation: Dilute the reaction mixture in n-hexane before injection.

-

Quantification: The concentration of this compound can be determined by creating a calibration curve using standard solutions of known concentrations.